molecular formula C24H20N4O4 B11685742 Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate

Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate

Cat. No.: B11685742
M. Wt: 428.4 g/mol
InChI Key: FQKOUSGBRQIADI-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate is a complex organic compound with the molecular formula C24H20N4O4 and a molecular weight of 428.451 g/mol This compound is characterized by its unique structure, which includes a pyrazole ring, a naphthalene moiety, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of automated reactors and continuous flow systems, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows it to participate in a wide range of chemical reactions and to interact with various biological targets, making it a valuable compound for scientific research .

Properties

Molecular Formula

C24H20N4O4

Molecular Weight

428.4 g/mol

IUPAC Name

methyl 4-[(E)-[[3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C24H20N4O4/c1-31-21-12-11-16-5-3-4-6-18(16)22(21)19-13-20(27-26-19)23(29)28-25-14-15-7-9-17(10-8-15)24(30)32-2/h3-14H,1-2H3,(H,26,27)(H,28,29)/b25-14+

InChI Key

FQKOUSGBRQIADI-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)C(=O)OC

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.